2-(2,5-Diaminoanilino)ethanol sulfate, also known by its IUPAC name 2-(2,5-diaminophenyl)ethanol; sulfuric acid, is a chemical compound with the molecular formula and a molecular weight of approximately 250.27 g/mol. This compound is characterized by its amino and hydroxyl functional groups, which contribute to its reactivity and potential applications in various scientific fields. The compound is primarily sourced from chemical suppliers and is produced under controlled conditions to ensure purity and compliance with safety regulations .
This compound falls under the category of sulfated amines, which are organic compounds containing both amino groups and sulfate moieties. Its classification is significant in understanding its chemical behavior and potential interactions in biological systems.
The synthesis of 2-(2,5-diaminoanilino)ethanol sulfate can be achieved through several methods, with one prominent approach involving the reduction of 2-amino-5-nitrophenyl ethanol. The process typically includes the following steps:
This method not only simplifies the synthesis but also enhances yield and purity, making it suitable for industrial production.
The molecular structure of 2-(2,5-diaminoanilino)ethanol sulfate can be represented using various structural formulas:
Nc1ccc(N)c(CCO)c1.OS(=O)(=O)O
InChI=1S/C8H12N2O.H2O4S/c9-7-1-2-8(10)6(5-7)3-4-11
The structure features a benzene ring substituted with two amino groups (at positions 2 and 5), an ethanol group (at position 1), and a sulfate group attached to the molecule. This arrangement contributes to its unique properties and reactivity.
The reactivity of 2-(2,5-diaminoanilino)ethanol sulfate can be attributed to its functional groups:
These reactions are crucial in various applications, particularly in organic synthesis and pharmaceutical chemistry.
The mechanism of action for compounds like 2-(2,5-diaminoanilino)ethanol sulfate often involves:
Data on specific interactions are still being explored, but preliminary studies suggest potential roles in therapeutic applications due to its structural characteristics.
Relevant data indicate that this compound can be utilized effectively in both laboratory settings and industrial applications due to these properties .
The applications of 2-(2,5-diaminoanilino)ethanol sulfate span several scientific fields:
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: